3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5OS and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.08408123 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Thieno[2,3-b]pyridine derivatives have been extensively studied for their synthesis and potential applications in heterocyclic chemistry. For instance, thieno[2,3-b]pyridine and its derivatives have been synthesized through various methods, showing significant antimicrobial activities and opening avenues for the development of new antibiotics (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, novel synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives highlight the versatility of thieno[2,3-b]pyridine as a core structure for generating a wide range of bioactive compounds (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Antiproliferative and Antimicrobial Activities
Research has demonstrated the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, underscoring their potential in inhibiting phospholipase C enzyme, which is crucial for understanding the structure-activity relationships of these compounds (van Rensburg et al., 2017). This insight is pivotal for drug discovery and development, particularly in targeting specific cellular pathways involved in disease progression.
Material Science and Polymer Chemistry
In material science, thieno[2,3-b]pyridine derivatives have been utilized in the synthesis of rigid-rod polyamides and polyimides, showcasing their importance in developing high-performance materials with excellent thermal and oxidative stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998). These materials have applications in various industries, including electronics and aerospace, where properties such as resistance to high temperatures and mechanical strength are crucial.
Properties
IUPAC Name |
3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-8-4-2-3-5-11(8)20-15(22)13-12(18)10-6-9(7-17)14(19)21-16(10)23-13/h2-6H,18H2,1H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMSQUEMNRQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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